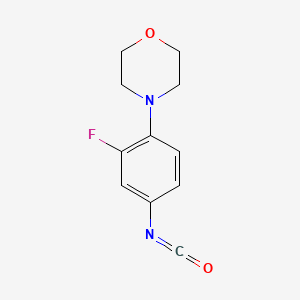

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluoro-4-isocyanatophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQLZHULWIALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269132 | |

| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224323-51-7 | |

| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research Applications

Introduction

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a specialized aromatic isocyanate that has emerged as a critical reagent and building block in modern medicinal chemistry and drug development. Its unique trifunctional molecular architecture—featuring a highly reactive isocyanate group, a modulating fluoro substituent, and a solubilizing morpholine moiety—makes it an invaluable tool for synthesizing complex molecules, particularly in the domain of kinase inhibitors and covalent modifiers. This guide provides an in-depth technical overview of its core chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity, provide validated experimental protocols, and offer insights grounded in established chemical principles.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its effective application. The defining characteristics of this compound are summarized below.

Key Identifiers and Properties

A compilation of the essential physicochemical data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 224323-51-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2] |

| Molecular Weight | 222.22 g/mol | [1][2] |

| IUPAC Name | 4-(2-fluoro-4-isocyanatophenyl)morpholine | [3] |

| Appearance | Powder or liquid | [4] |

| Purity (Typical) | ≥97-98% (HPLC) | [4][5] |

| Storage Conditions | Room temperature, in a tightly closed container, protected from moisture. | [3][4] |

Structural and Electronic Analysis

The reactivity and utility of this compound are a direct consequence of the interplay between its three key functional components:

-

Isocyanate Group (-N=C=O): This is the primary reactive center of the molecule. The central carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles.

-

Fluorine Atom (-F): As a strongly electronegative and electron-withdrawing group, the fluorine atom, positioned meta to the isocyanate, increases the electrophilicity of the isocyanate carbon. This enhances its reactivity towards nucleophiles compared to its non-fluorinated analog.

-

Morpholine Ring: This bulky, saturated heterocycle acts as an electron-donating group through the nitrogen atom's lone pair, which can partially offset the activating effect of the fluorine. More importantly, it significantly influences the molecule's solubility and pharmacokinetic properties when incorporated into larger drug candidates.

This unique electronic balance makes the isocyanate group reactive enough for efficient synthesis but stable enough for practical handling and storage.

Part 2: Chemical Reactivity and Mechanistic Pathways

The cornerstone of this molecule's utility is the versatile chemistry of the isocyanate group.

General Reactivity with Nucleophiles

Isocyanates are powerful electrophiles that readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen.

Caption: General reaction of an isocyanate with a nucleophile.

-

Reaction with Amines: This is a rapid and typically quantitative reaction that forms substituted ureas. It is one of the most common applications in drug synthesis.

-

Reaction with Alcohols: This reaction, which forms carbamates (urethanes), is generally slower than the reaction with amines and often requires a catalyst (e.g., dibutyltin dilaurate or tertiary amines) and/or heat to proceed efficiently.[6]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas.[7] This reaction is often undesirable as it consumes the reagent and can cause pressure buildup in sealed containers. This highlights the critical need for anhydrous storage and reaction conditions.[8]

Part 3: Synthesis and Application in Drug Discovery

This compound is not a naturally occurring compound; it is a synthetic intermediate. Its primary value lies in its role as a precursor to pharmacologically active molecules.

Synthesis of the Isocyanate

The most direct and industrially relevant synthesis involves the phosgenation of the corresponding aniline precursor, 3-Fluoro-4-morpholinoaniline.

Caption: Synthetic pathway to the target isocyanate via phosgenation.

A Chinese patent describes this transformation as a key step in the synthesis of the antibiotic Linezolid, highlighting its industrial relevance.[9] The process involves reacting 3-fluoro-4-morpholinyl aniline with phosgene or a phosgene equivalent like triphosgene in an inert solvent.[9]

Application Protocol: Synthesis of a Model Urea-Based Kinase Inhibitor Fragment

To illustrate its utility, the following protocol details the synthesis of a representative N,N'-disubstituted urea, a common motif in kinase inhibitors. This self-validating protocol includes steps for reaction, workup, and confirmation.

Objective: To synthesize N-(3-fluoro-4-morpholinophenyl)-N'-(3-(trifluoromethyl)phenyl)urea.

Materials:

-

This compound (1.0 eq)

-

3-(Trifluoromethyl)aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 222 mg, 1.0 mmol) in anhydrous DCM (10 mL).

-

Nucleophile Addition: To the stirred solution at 0 °C (ice bath), add a solution of 3-(trifluoromethyl)aniline (161 mg, 1.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate. Self-Validation Point: The disappearance of the starting material spot indicates reaction completion.

-

Aqueous Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Causality: This removes any unreacted acidic or basic starting materials and reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure urea product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Part 4: Analytical Characterization

Rigorous analytical confirmation is essential. The expected spectroscopic signatures for this compound are detailed below.

Spectroscopic Data Summary

| Technique | Key Feature | Expected Value / Observation | Source(s) |

| FTIR | -N=C=O asymmetric stretch | Strong, sharp peak at ~2250–2285 cm⁻¹ | [10][11] |

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~6.8-7.5 ppm) | [12][13] |

| Morpholine Protons | Two distinct multiplets, typically ~3.0-3.2 ppm and ~3.8-4.0 ppm | ||

| ¹³C NMR | Isocyanate Carbon (-NCO) | Signal in the range of ~120-130 ppm | [14] |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 223.09 |

Interpreting the Spectroscopic Data

-

FTIR Spectroscopy: The most definitive diagnostic tool for an isocyanate is the infrared spectrum. The intense and sharp absorption band between 2250-2285 cm⁻¹ is characteristic of the N=C=O asymmetric stretch and is located in a region of the spectrum where few other functional groups absorb, making it an unambiguous identifier.[10] Its disappearance is a reliable indicator of reaction completion when the isocyanate is consumed.

-

NMR Spectroscopy: ¹H NMR will show characteristic signals for the substituted aromatic ring and the two distinct methylene environments of the morpholine ring. ¹⁹F NMR would show a singlet corresponding to the single fluorine atom. ¹³C NMR provides confirmation of all unique carbon environments, including the key isocyanate carbon.

Part 5: Safety, Handling, and Storage

Isocyanates as a class are potent, hazardous chemicals that require strict handling protocols.

Health and Safety Hazards

-

Respiratory Sensitization: The primary hazard associated with isocyanates is respiratory sensitization.[15] Inhalation of vapors or aerosols can lead to occupational asthma, which can be life-threatening.[16] Once an individual is sensitized, even minuscule exposures can trigger a severe asthmatic reaction.

-

Skin and Eye Irritation: The compound is an irritant to the skin and eyes. Prolonged skin contact can cause irritation, redness, and dermatitis.[15] Eye contact can result in chemical conjunctivitis.

-

Toxicity: Isocyanates are classified as toxic. Harmful effects can occur through inhalation, skin contact, or ingestion.[7]

Mandatory Handling and PPE

Due to these hazards, all work with this compound must be conducted with stringent engineering controls and appropriate Personal Protective Equipment (PPE).

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure.[8] Good ventilation is critical.[8][16]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: For operations that could generate aerosols, a supplied-air respirator is recommended.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber; thin latex gloves are not suitable).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn.

-

Storage and Stability

-

Moisture Sensitivity: Isocyanates react with moisture from the air.[8] The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as amines, alcohols, and strong bases.[4][7]

Conclusion

This compound is a sophisticated chemical reagent with a well-defined reactivity profile that makes it exceptionally valuable in the synthesis of high-value compounds for pharmaceutical research. Its successful use hinges on a thorough understanding of its electronic properties, a mastery of its reactivity with nucleophiles, and an unwavering commitment to rigorous safety and handling protocols. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

-

ChemicalBook. This compound | 224323-51-7.

-

Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.

-

ChemicalBook. This compound | 224323-51-7.

-

California Department of Public Health (CDPH). Isocyanates: Working Safely.

-

Corbett, E. Safety aspects of handling isocyanates in urethane foam production. IChemE.

-

DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.

-

Health and Safety Authority. (2010). Isocyanates.

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

-

SynHet. This compound.

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.

-

Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

-

Chinachemnet. China this compound 224323-51-7.

-

ResearchGate. FTIR/PAS spectra highlighting the isocyanate and carbodiimide...

-

Capot Chemical. Specifications of this compound.

-

PubChem. 3-Fluorophenyl isocyanate.

-

Google Patents. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.

-

Amadis Chemical. This compound CAS NO.224323-51-7.

-

PubChem. 3-Fluoro-4-morpholinoaniline.

-

ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.

-

Chemrio. This compound.

-

Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Safety Data Sheet.

-

Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

PubMed Central. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

-

PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

ChemicalBook. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum.

-

SpectraBase. Phenylisocyanate - Optional[1H NMR] - Spectrum.

-

ChemicalBook. Phenyl isocyanate(103-71-9) 13C NMR spectrum.

Sources

- 1. 3-氟-4-吗啉基苯基异氰酸酯 | 224323-51-7 [m.chemicalbook.com]

- 2. This compound | 224323-51-7 [chemicalbook.com]

- 3. This compound [synhet.com]

- 4. This compound, CasNo.224323-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. capotchem.com [capotchem.com]

- 6. researchgate.net [researchgate.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. icheme.org [icheme.org]

- 9. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 15. hsa.ie [hsa.ie]

- 16. dodtec.com [dodtec.com]

A Comprehensive Technical Guide on (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research and Drug Development

This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and handling of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the oxazolidinone antibiotic Linezolid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical Properties

This compound is a solid at room temperature, often appearing as a powder or crystalline material.[1] Its core structure features a phenyl ring substituted with a fluorine atom, a morpholine ring, and a highly reactive isocyanate group. This unique combination of functional groups dictates its chemical behavior and utility in organic synthesis.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 224323-51-7 | [2][3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2] |

| Molecular Weight | 222.22 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥95% (LCMS) or ≥97% | [1][3] |

| Storage Conditions | Room temperature or refrigerated, in a tightly closed container | [1][3][4] |

The presence of the fluorine atom and the morpholine group significantly influences the electronic properties of the phenyl ring, which in turn affects the reactivity of the isocyanate moiety. The morpholine group, a known electron-donating group, increases the electron density on the aromatic ring, while the fluorine atom, an electron-withdrawing group, has an opposing effect. The interplay of these substituents is crucial for its role in multi-step syntheses.

Synthesis and Manufacturing Overview

The synthesis of this compound is a multi-step process that is critical for the production of Linezolid and other related compounds. A common synthetic route involves the following key transformations.[5]

Logical Workflow for Synthesis

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a synthesized representation of common laboratory procedures.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

In a suitable reaction vessel, 3,4-difluoronitrobenzene is reacted with morpholine. This nucleophilic aromatic substitution can be carried out under neat conditions or in a solvent like acetonitrile.[6][7]

-

The reaction mixture is typically heated to drive the reaction to completion.

-

Upon completion, the product, 4-(2-fluoro-4-nitrophenyl)morpholine, is isolated. A patent describes this reaction yielding a yellow crystalline solid.[5]

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

-

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine.

-

Common reducing agents for this step include iron powder in the presence of an acid or ammonium chloride, or sodium dithionite.[5][6][7]

-

The product of this reduction is 3-fluoro-4-morpholinoaniline, a key precursor.[8] One patented process reports a yield of 78.84% for this step, resulting in a white crystalline solid.[5]

Step 3: Phosgenation to Form the Isocyanate

-

The final step is the acylation of 3-fluoro-4-morpholinoaniline with phosgene or a phosgene equivalent in an anhydrous solvent, such as toluene.[5]

-

This reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the isocyanate product.

-

The resulting this compound is then purified. A reported yield for this step is 62.11%.[5]

Chemical Reactivity and Applications in Drug Discovery

The isocyanate group (-N=C=O) is the most reactive site in the molecule, making it a versatile building block in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and water.

Key Reactions of the Isocyanate Group

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This highlights the moisture sensitivity of isocyanates.[4]

The primary application of this compound is as a crucial intermediate in the synthesis of Linezolid.[5] In this synthesis, the isocyanate undergoes a cyclization reaction with (R)-glycidyl butyrate.[5]

Illustrative Reaction Pathway in Linezolid Synthesis

Caption: Role in the synthesis of the antibiotic Linezolid.

Analytical Characterization

A comprehensive analysis is essential to confirm the identity and purity of this compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2280 cm⁻¹.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[3]

-

Thin Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the product. A patent provides an example of TLC analysis with a mobile phase of cyclohexane/ethyl acetate.[5]

Safety, Handling, and Storage

General Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][9]

-

Incompatible Materials: Isocyanates are incompatible with strong acids, strong bases, alcohols, amines, and water.[4] Contact with these substances can lead to vigorous reactions and the release of toxic gases.[11]

-

Moisture Sensitivity: Isocyanates react with water, which can lead to the formation of solid polyureas and a pressure build-up in closed containers due to the release of carbon dioxide.[4][11] Therefore, it is crucial to store the compound in a dry, tightly sealed container.

-

Fire Hazards: While not explicitly stated for this specific compound, related isocyanates are flammable liquids.[12] Keep away from heat, sparks, and open flames.[9]

-

First Aid:

Storage Recommendations

Store in a cool, dry, and well-ventilated place away from incompatible substances.[1][4] Refrigeration is often recommended to maintain stability.[4] The container should be kept tightly closed to prevent exposure to moisture.[1]

Conclusion

This compound is a valuable and highly reactive intermediate in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is paramount for its successful application in research and development. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with this class of compounds. This guide provides a foundational framework for scientists and researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics.

References

- Google Patents. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.

-

PubChem. 3-Fluorophenyl isocyanate. Available at: [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. Available at: [Link]

- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

Sources

- 1. This compound, CasNo.224323-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. This compound | 224323-51-7 [chemicalbook.com]

- 3. This compound [synhet.com]

- 4. fishersci.com [fishersci.com]

- 5. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate molecular structure and weight

An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate: A Core Building Block in Modern Antibiotic Synthesis

Abstract

This compound is a specialized aromatic isocyanate that has garnered significant attention in medicinal chemistry and drug development. Its unique trifunctional molecular architecture—comprising a reactive isocyanate group, a directing morpholine substituent, and a strategically placed fluorine atom—makes it a highly valuable intermediate. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its critical application as a precursor to the oxazolidinone class of antibiotics, most notably Linezolid. The narrative is grounded in established chemical principles and safety protocols, offering researchers and drug development professionals a comprehensive resource for utilizing this potent reagent.

Molecular Profile and Physicochemical Characteristics

The utility of this compound in complex organic synthesis stems directly from its distinct structural features. The electron-donating morpholine ring and the electron-withdrawing fluorine atom modulate the reactivity of the phenyl ring and the isocyanate moiety.

The isocyanate group (-N=C=O) is a powerful electrophile, primed for reaction with a wide array of nucleophiles. The morpholine substituent, attached at the para-position, acts as a strong electron-donating group through resonance, activating the ring. The fluorine atom at the meta-position to the isocyanate introduces specific electronic effects and can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in the final drug product.

Core Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 224323-51-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2][4] |

| Molecular Weight | 222.22 g/mol | [1][2] |

| IUPAC Name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | [3] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥95-98% (by LCMS/HPLC) | [1][3] |

| Storage | Room temperature, in a tightly sealed container under inert atmosphere | [3][4] |

Molecular Structure Visualization

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

Reaction Setup: To a solution of 3,4-difluoronitrobenzene in a suitable solvent (e.g., DMSO or acetonitrile), add morpholine and a mild base such as sodium carbonate (Na₂CO₃).

-

Execution: Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up & Isolation: Cool the mixture, pour it into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

Causality: The substitution occurs regioselectively at the C4 position (para to the nitro group). The strong electron-withdrawing nature of the nitro group activates this position for nucleophilic aromatic substitution, making it far more susceptible to attack by the morpholine nitrogen than the C3 position.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

-

Reaction Setup: Suspend the 4-(2-fluoro-4-nitrophenyl)morpholine from Step 1 in a mixture of a suitable solvent like acetone and water. [5]2. Execution: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) [5]or iron powder with an acid catalyst, portion-wise while maintaining the temperature. Stir at room temperature for several hours. [5]3. Work-up & Isolation: Upon completion, filter the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, an extraction with an organic solvent (e.g., ethyl acetate) followed by solvent evaporation is required.

-

Causality: The nitro group is selectively reduced to a primary amine. This transformation is a classic and robust reaction, essential for installing the nucleophilic amine required for the subsequent step. The resulting aniline is a key precursor in many pharmaceutical syntheses. [6][7] Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the 3-fluoro-4-morpholinoaniline from Step 2 in an anhydrous, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Execution: Add a phosgenating agent, such as phosgene (COCl₂) or a safer equivalent like triphosgene, to the solution, often at reduced temperatures. The reaction is typically rapid.

-

Work-up & Isolation: After the reaction is complete, the solvent and any excess reagent are carefully removed by distillation under reduced pressure. The crude isocyanate can often be used directly or purified further by vacuum distillation if necessary.

-

Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of two molecules of HCl to form the highly reactive isocyanate functional group. This step must be conducted under strictly anhydrous conditions, as any water present will react with both the phosgene and the product isocyanate.

Application in the Synthesis of Linezolid

The primary and most authoritative application of this compound is as a pivotal intermediate in the industrial synthesis of Linezolid. [8]Linezolid is a crucial oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. [8] The isocyanate's role is to react with a chiral epoxide precursor, such as (R)-glycidyl butyrate, to construct the core oxazolidinone ring system while setting the required stereochemistry. [8]

Sources

- 1. capotchem.com [capotchem.com]

- 2. This compound | 224323-51-7 [chemicalbook.com]

- 3. This compound [synhet.com]

- 4. This compound, CasNo.224323-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. jocpr.com [jocpr.com]

- 6. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 8. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]

The Enhanced Reactivity of the Isocyanate Group in Fluorinated Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group when attached to a fluorinated aromatic scaffold. We will explore the fundamental electronic effects of fluorine that lead to a significant enhancement in the electrophilicity of the isocyanate carbon. This guide will detail the kinetics and mechanisms of key reactions, such as nucleophilic additions and cycloadditions, providing a comparative perspective against their non-fluorinated counterparts. Furthermore, we will cover common synthetic routes to fluorinated aromatic isocyanates and discuss their applications in drug development and advanced polymer synthesis, supported by experimental protocols and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of reactive intermediates.

Introduction: The Strategic Importance of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine in organic molecules can dramatically alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in various fields, particularly in the life sciences and materials science.

The Unique Electronic Properties of Fluorine

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the aromatic ring, influencing the reactivity of attached functional groups. While fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, the inductive effect is generally dominant in influencing the reactivity of substituents on the aromatic ring.

The Impact of Fluorination on Molecular Properties in Drug Discovery

In drug design, the introduction of fluorine can lead to improved metabolic stability, increased lipophilicity (in certain contexts), and enhanced binding affinity to target proteins.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Furthermore, the electronic perturbations caused by fluorine can alter the pKa of nearby functional groups and modulate non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for drug-receptor binding.[3]

Introduction to Aromatic Isocyanates and Their Reactivity

Aromatic isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group attached to an aromatic ring. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes isocyanates susceptible to attack by a wide range of nucleophiles.[4] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further enhances the electrophilicity of the isocyanate carbon.[5]

The Isocyanate Group in a Fluorinated Aromatic Context: A Fundamental Analysis

The presence of one or more fluorine atoms on the aromatic ring of an isocyanate has a profound impact on its reactivity. This section delves into the electronic underpinnings of this enhanced reactivity.

Electronic Effects of Fluorine on the Aromatic Ring

The strong inductive effect of fluorine withdraws electron density from the aromatic ring, making it more electron-deficient. This has two major consequences for the reactivity of the attached isocyanate group.

As mentioned, fluorine's potent -I effect is the primary driver of its influence on the reactivity of aromatic isocyanates. This effect is transmitted through the sigma bond framework, leading to a significant polarization of the C-F bond and a net withdrawal of electron density from the ring. The +M effect, where a lone pair on fluorine is donated to the aromatic pi-system, is generally weaker and does not offset the powerful inductive withdrawal.

The electron-deficient nature of the fluorinated aromatic ring not only enhances the reactivity of the isocyanate group but also activates the ring itself towards nucleophilic aromatic substitution (SNAr). This is a crucial consideration in synthetic design, as competing reactions at the aromatic ring can occur under certain conditions.

Enhanced Electrophilicity of the Isocyanate Carbon

The primary consequence of fluorine substitution on the reactivity of aromatic isocyanates is the significant enhancement of the electrophilicity of the isocyanate carbon atom.

The electron-withdrawing fluorine atoms "pull" electron density from the aromatic ring, which in turn "pulls" electron density from the isocyanate group. This "push-pull" effect further depletes the electron density at the isocyanate carbon, making it a much "harder" and more reactive electrophile.

Caption: Electronic influence of fluorine on the isocyanate group.

The increased electrophilicity of the isocyanate carbon in fluorinated aromatic compounds translates directly to a higher reaction rate with nucleophiles compared to their non-fluorinated analogs. This can be understood quantitatively through the lens of the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring.

The reaction of substituted phenyl isocyanates with alcohols has a positive Hammett reaction constant (ρ), indicating that electron-withdrawing groups accelerate the reaction.[2][6] Studies have shown that phenyl isocyanates substituted with electron-withdrawing groups like nitrile and chlorine exhibit significantly greater reaction rates with alcohols compared to those with electron-donating methyl groups.[6] Given that fluorine is a strongly electron-withdrawing substituent, it follows that fluorinated phenyl isocyanates will be substantially more reactive than phenyl isocyanate itself.

| Isocyanate | Relative Reactivity with Alcohols (Qualitative) | Rationale |

| Phenyl Isocyanate | Baseline | Standard aromatic isocyanate reactivity. |

| 4-Fluorophenyl Isocyanate | Higher | The -I effect of fluorine increases the electrophilicity of the isocyanate carbon. |

| 4-Nitrophenyl Isocyanate | Much Higher | The nitro group is a very strong electron-withdrawing group. |

| 4-Methoxyphenyl Isocyanate | Lower | The methoxy group is an electron-donating group, reducing electrophilicity. |

Key Reactions of Fluorinated Aromatic Isocyanates

The enhanced reactivity of fluorinated aromatic isocyanates makes them valuable reagents for a variety of chemical transformations.

Nucleophilic Addition Reactions

The most common reactions of isocyanates involve the addition of a nucleophile to the electrophilic carbon atom.

Fluorinated aromatic isocyanates react readily with alcohols to form stable urethane linkages. This reaction is fundamental to the synthesis of many pharmaceuticals and polyurethanes. The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the isocyanate carbon.

Caption: Urethane formation from a fluorinated aromatic isocyanate.

The reaction of fluorinated aromatic isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction is often faster than the corresponding reaction with alcohols.

Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea. This is often an undesirable side reaction, and care must be taken to exclude moisture from reactions involving isocyanates.[7]

Cycloaddition Reactions

In the absence of a strong nucleophile, isocyanates can undergo cycloaddition reactions with themselves.

Aromatic isocyanates can dimerize to form uretidinediones or trimerize to form isocyanurates, which are highly stable cyclic compounds. These reactions are often catalyzed by specific catalysts.

Synthesis of Fluorinated Aromatic Isocyanates

Several synthetic methods are available for the preparation of fluorinated aromatic isocyanates.

Common Synthetic Routes

The most common laboratory and industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene). This method is applicable to the synthesis of fluorinated aromatic isocyanates from the corresponding fluorinated anilines.

The Curtius, Hofmann, and Lossen rearrangements provide alternative routes to isocyanates from carboxylic acid derivatives. For example, a fluorinated aromatic carboxylic acid can be converted to an acyl azide, which upon heating undergoes the Curtius rearrangement to yield the isocyanate.

Purification and Handling Considerations

Fluorinated aromatic isocyanates are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and all glassware should be thoroughly dried before use. Distillation under reduced pressure is a common method for purification. Due to their reactivity, they are often used immediately after preparation or purification.

Applications in Drug Development and Materials Science

The unique properties of fluorinated aromatic isocyanates make them valuable building blocks in several areas of research and development.

Fluorinated Aromatic Isocyanates as Building Blocks for Bioactive Molecules

The ability to readily form stable urethane and urea linkages makes fluorinated aromatic isocyanates important reagents in the synthesis of drug candidates. The incorporation of a fluorinated aromatic moiety can enhance the pharmacological properties of a molecule, as discussed in Section 1.2.

Application in the Synthesis of Advanced Polymers

Fluorinated polyurethanes exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated aromatic diisocyanates are used as monomers in the synthesis of these high-performance polymers.

Case Studies

Several commercially available products and late-stage clinical candidates in the pharmaceutical and agrochemical industries contain moieties derived from fluorinated aromatic isocyanates. For example, 4-(Trifluoromethyl)phenyl isocyanate is a commercially available reagent used in the synthesis of various bioactive compounds. Similarly, 3,5-bis(trifluoromethyl)phenyl isocyanate is another key intermediate in organic synthesis.[1]

Experimental Protocols

The following are general procedures that can be adapted for specific substrates and reaction scales.

General Procedure for the Reaction of a Fluorinated Aromatic Isocyanate with a Nucleophile

Warning: Fluorinated aromatic isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, dichloromethane, or acetonitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the fluorinated aromatic isocyanate (1.0-1.1 eq.) to the stirred solution via a syringe.

-

Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction with a few drops of methanol (to react with any excess isocyanate).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the desired urethane or urea.

Protocol for Monitoring Reaction Kinetics using in-situ IR Spectroscopy

In-situ infrared (IR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time.

-

Set up the in-situ IR probe in a reaction vessel equipped with a magnetic stirrer and a means of temperature control.

-

Charge the reactor with the nucleophile and the anhydrous solvent.

-

Record a background IR spectrum.

-

Inject the fluorinated aromatic isocyanate into the reactor and immediately begin recording IR spectra at regular intervals.

-

The disappearance of the strong, sharp isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane or urea carbonyl peak (around 1680-1730 cm⁻¹) can be monitored to determine the reaction rate.

-

The kinetic data can be analyzed to determine the reaction order and rate constant.

Conclusion and Future Outlook

Fluorinated aromatic isocyanates are a class of highly reactive and versatile intermediates with significant applications in drug discovery and materials science. The strong electron-withdrawing nature of fluorine substituents dramatically enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles. A thorough understanding of the electronic effects, reactivity patterns, and handling requirements of these compounds is crucial for their effective utilization in synthesis. As the demand for more sophisticated and effective pharmaceuticals and high-performance materials continues to grow, the importance of fluorinated aromatic isocyanates as key building blocks is expected to increase. Future research will likely focus on the development of novel fluorinated isocyanates with unique substitution patterns and the exploration of their utility in asymmetric catalysis and the synthesis of complex molecular architectures.

References

- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (2016, November 8).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Substitutent Effects and LFERS.

- (A) Electron density of isocyanate group, and (B) nucleophilic reaction...

- Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2).

- 3,5-BIS(TRIFLUOROMETHYL)

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchG

- 3,5-Bis(trifluoromethyl)

- Consider the following substituent constants (o values) and answer each of the following in terms of the.

- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - ResearchG

- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31).

- The Role of 4-(Trifluoromethyl)

- Reaction of OH with Aliphatic and Aromatic Isocyanates | The Journal of Physical Chemistry A - ACS Public

- Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchG

- Exploring the Chemical Reactivity and Safety of Phenyl Isocyan

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.

- PHENYL ISOCYAN

- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22).

- 4-(Trifluoromethyl)

- 2-(Trifluoromethyl)

- Relative reactivity's of various functional groups towards isocyanates - ResearchG

- Phenyl isocyan

- Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH.

- 1 The Hammett cp relationship - Assets - Cambridge University Press.

- an approach for eliminating phenyl isocyanate from solvent used in isocyan

Sources

- 1. chembk.com [chembk.com]

- 2. web.viu.ca [web.viu.ca]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 4-(2-fluoro-4-isocyanatophenyl)morpholine: A Versatile Electrophilic Scaffold for Covalent Drug Discovery

An In-depth Technical Guide: 4-(2-fluoro-4-isocyanatophenyl)morpholine

Executive Summary: 4-(2-fluoro-4-isocyanatophenyl)morpholine is a specialized organic compound distinguished by a unique trifecta of functional groups: a stabilizing morpholine ring, an activity-modulating fluorine atom, and a highly reactive isocyanate group. This combination makes it a valuable intermediate in organic synthesis and, more significantly, a powerful tool in modern drug discovery and chemical biology.[1] The electrophilic isocyanate serves as a "covalent warhead," capable of forming stable bonds with nucleophilic residues on proteins, enabling its use as a covalent inhibitor or a chemical probe for target identification and validation.[2][3][4] The morpholine moiety often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a privileged structure in medicinal chemistry.[5][6][7] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

Nomenclature and Chemical Identifiers

The accurate identification of a chemical entity is foundational to its scientific application. The key identifiers and properties for 4-(2-fluoro-4-isocyanatophenyl)morpholine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-fluoro-4-isocyanatophenyl)morpholine | Systematically Derived |

| CAS Number | 224323-51-7 | [1][8][9] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][9] |

| Molecular Weight | 222.22 g/mol | [1] |

| Appearance | White powder | [9] |

| Common Synonyms | (3-Fluoro-4-(morpholinyl)phenyl)isocyanate; Linezolid Impurity 108 | [1] |

| SMILES | FC1=C(C=CC(N=C=O)=C1)N2CCOCC2 | [1] |

| InChIKey | JFYQLZHULWIALT-UHFFFAOYSA-N | [1] |

Structural Analysis: A Triad of Functionality

The utility of 4-(2-fluoro-4-isocyanatophenyl)morpholine stems from the interplay of its three core components:

-

Isocyanate Group (-N=C=O): This is the molecule's primary reactive center. As a potent electrophile, it readily reacts with nucleophiles.[10] In a biological context, this "warhead" can form covalent bonds with the side chains of amino acids like lysine, cysteine, or serine, leading to irreversible or long-residence-time inhibition of a target protein.[11][12]

-

Morpholine Ring: The morpholine moiety is a "privileged" scaffold in medicinal chemistry.[6] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a vector for favorable interactions within a protein's binding pocket.[5][7] The weak basicity of the morpholine nitrogen (pKa ~8.5) allows it to be protonated at physiological pH, potentially aiding in interactions and solubility.[7]

-

Fluoro-Substituted Phenyl Ring: The fluorine atom acts as a bioisostere of a hydrogen atom but with significantly different electronic properties. It is highly electronegative, which can enhance the reactivity of the isocyanate group and influence binding affinity with target proteins through unique electrostatic or dipole interactions. The fluorine substitution can also block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[1]

Chapter 2: The Chemistry of the Isocyanate Warhead

Reactivity Profile with Biological Nucleophiles

The isocyanate functional group is characterized by its high reactivity towards a wide range of nucleophiles.[13][14] This reactivity is the cornerstone of its application in covalent drug design. The primary reactions involve the addition of a nucleophile across the N=C bond.

-

Reaction with Amines: Forms a stable urea linkage. This is a common reaction with the ε-amino group of lysine residues on a protein surface.

-

Reaction with Alcohols/Phenols: Forms a carbamate linkage. This can occur with serine, threonine, or tyrosine residues.

-

Reaction with Thiols: Forms a thiocarbamate linkage, reacting with cysteine residues.

-

Reaction with Water: Leads to the formation of an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide.[10] This is a critical consideration for assay design and compound stability in aqueous buffers.

These reactions are generally stable under biological conditions, allowing for the permanent or long-term modification of target proteins.[2][3]

Mechanism of Covalent Protein Modification

The process of a targeted covalent inhibitor binding to its protein target is a two-step process:

-

Non-covalent Binding: The inhibitor first binds reversibly to the target's active or allosteric site, driven by standard intermolecular forces (hydrophobic, hydrogen bonding, etc.). The morpholine and fluorophenyl groups are critical for this initial recognition and positioning.

-

Covalent Bond Formation: Once properly oriented, the electrophilic isocyanate warhead is positioned in close proximity to a nucleophilic amino acid residue, facilitating the irreversible chemical reaction.

This two-step mechanism provides high specificity, as the covalent bond will only form if the initial non-covalent binding is favorable and a suitable nucleophile is correctly positioned.

Chapter 3: Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The synthesis of 4-(2-fluoro-4-isocyanatophenyl)morpholine is not widely published in peer-reviewed journals but can be logically deduced from standard organic chemistry principles. A common route involves two key steps: the synthesis of the aniline precursor followed by its conversion to the isocyanate.

-

Nucleophilic Aromatic Substitution (SₙAr): 4-(2-fluoro-4-aminophenyl)morpholine is prepared by reacting 1,2-difluoro-4-nitrobenzene with morpholine. The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂).

-

Phosgenation: The resulting aniline is converted to the isocyanate by treatment with phosgene (COCl₂) or a phosgene equivalent like triphosgene or diphosgene.[10] This step is hazardous and requires specialized equipment and precautions.

Quality Control and Characterization

Ensuring the purity and structural integrity of the compound is critical. A standard panel of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-containing impurities. ¹⁹F NMR is also essential to verify the fluorine substitution.

-

Infrared (IR) Spectroscopy: To identify the characteristic strong, sharp absorption band of the isocyanate group, typically found around 2250–2280 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Liquid Chromatography (LC-MS): To assess purity by separating the main compound from any byproducts or starting materials.[9]

Chapter 4: Applications in Drug Discovery and Chemical Biology

Covalent Probes for Target Identification

A major challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule. Covalent probes like 4-(2-fluoro-4-isocyanatophenyl)morpholine can be invaluable.[15] By attaching a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the morpholine nitrogen (prior to isocyanate formation), a tagged probe can be created. This probe can then be used in complex biological systems (like cell lysates) to covalently label its protein targets, which can subsequently be identified using proteomics techniques.

Isocyanate-Mediated Chemical Tagging (IMCT)

A versatile strategy uses isocyanates to append chemical tags onto existing drug-like molecules that contain nucleophilic handles (e.g., amines, alcohols).[2][3] In this approach, an isocyanate is immobilized on a resin. A library of small molecules can then be passed over the resin, where they react in a one-to-one stoichiometry, attaching them to the solid support. This allows for high-throughput modification and screening of compounds.[3]

Sources

- 1. CAS 224323-51-7: 4-(2-Fluoro-4-isocyanatophenyl)morpholine [cymitquimica.com]

- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalent modification of a metal–organic framework with isocyanates: probing substrate scope and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. CAS#:224323-51-7 | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | Chemsrc [chemsrc.com]

- 9. 4-(2-fluoro-4-isocyanatophenyl)morpholinee, CasNo.224323-51-7 Gansu Senfu Chemical Co., Ltd China (Mainland) [senfuchem.lookchem.com]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 14. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 15. Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities [escholarship.org]

An In-depth Technical Guide to the Key Structural Features of Morpholine-Substituted Phenylisocyanates

Introduction: A Tale of Two Moieties—The Synergy of Stability and Reactivity

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The morpholine ring has emerged as a "privileged structure," a versatile building block frequently incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3][4] Its value lies in a unique combination of a weakly basic nitrogen, a hydrogen-bond accepting oxygen atom, and a stable chair-like conformation.[5][6]

When this desirable scaffold is appended to a phenylisocyanate, a molecule of profound utility is created. The phenylisocyanate group provides a highly reactive, electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues in biological targets.[7][8] The fusion of these two moieties results in a molecular architecture that is both a potent reactive tool and a structure endowed with drug-like properties, making it a subject of intense interest for researchers in drug development, particularly in the design of targeted covalent inhibitors.

This guide provides a deep technical analysis of the core structural features of morpholine-substituted phenylisocyanates, exploring the intricate relationship between their architecture, reactivity, and application in modern drug discovery. We will dissect the causality behind experimental choices in their synthesis and application, grounding our discussion in authoritative principles of physical organic and medicinal chemistry.

The Anatomy of the Scaffold: A Structural Dissection

The power of the morpholine-substituted phenylisocyanate scaffold lies in the interplay between its three key components: the morpholine ring, the phenyl linker, and the isocyanate functional group. Understanding each component is crucial to appreciating the whole.

The Morpholine Moiety: The Pharmacokinetic Modulator

The morpholine ring is far more than a simple solubilizing group. Its key attributes include:

-

Physicochemical Profile: The presence of both a nitrogen and an oxygen atom in a 1,4-arrangement creates a balanced hydrophilic-lipophilic profile.[5] The nitrogen atom is weakly basic (pKa ≈ 8.7), which can be advantageous for modulating interactions and solubility in physiological environments.[9]

-

Conformational Rigidity and Flexibility: Morpholine predominantly exists in a stable chair conformation, which can act as a rigid scaffold to orient other parts of the molecule correctly within a protein's binding site.[5] This conformational preference reduces the entropic penalty of binding compared to more flexible aliphatic chains.

-

Hydrogen Bonding Capability: The oxygen atom acts as a hydrogen bond acceptor, while the N-H in a secondary morpholine or adjacent functionalities can be donors. These interactions are critical for anchoring a molecule within a target's active site.[10]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to an improved pharmacokinetic profile for drug candidates.[1][9]

The Phenylisocyanate Group: The Covalent Warhead

The isocyanate group (-N=C=O) is a potent electrophile, central to the molecule's function as a covalent modifier.

-

Electronic Structure and Reactivity: The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. Its reactivity profile is well-established, readily forming stable urea linkages with amines (e.g., the side chain of lysine) and carbamate linkages with alcohols (e.g., the side chains of serine or threonine).[7]

-

Planar Geometry: The phenyl isocyanate core is largely planar, which can facilitate favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.[7]

The Crucial Linkage: The Impact of Positional Isomerism

The position of the morpholine ring on the phenyl group relative to the isocyanate (ortho, meta, or para) is a critical structural feature that dictates the molecule's overall electronic properties and steric profile.

-

Para-Substitution: This is the most common arrangement. The morpholine nitrogen, being an electron-donating group via resonance, can push electron density through the phenyl ring to the isocyanate group. This electronic effect can subtly modulate the reactivity of the isocyanate.

-

Meta-Substitution: In this configuration, the direct resonance effect between the morpholine nitrogen and the isocyanate is absent. The influence is primarily inductive (electron-withdrawing), which can slightly increase the electrophilicity of the isocyanate carbon.

-

Ortho-Substitution: This arrangement introduces significant steric hindrance around the isocyanate group. This steric bulk can dramatically slow the rate of reaction with nucleophiles and can be exploited to enhance selectivity for targets with accommodating binding sites.

The choice of isomerism is a key decision in drug design, allowing for the fine-tuning of reactivity and selectivity.

Synthetic Strategies and Molecular Characterization

The synthesis of morpholine-substituted phenylisocyanates typically begins with the corresponding morpholine-substituted aniline. The conversion of the aromatic amine to an isocyanate is a cornerstone transformation in industrial and medicinal chemistry.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)phenyl Isocyanate

This protocol describes a common laboratory-scale synthesis using a phosgene equivalent like triphosgene for improved safety over gaseous phosgene.

Objective: To convert 4-morpholinoaniline to 4-(morpholin-4-yl)phenyl isocyanate.

Materials:

-

4-morpholinoaniline (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (3.0 eq)

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-morpholinoaniline (1.0 eq) and anhydrous toluene. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (3.0 eq) is added dropwise to the stirred solution.

-

Phosgenation: A solution of triphosgene (0.4 eq) in anhydrous toluene is prepared and added slowly via the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Triphosgene is a safer solid precursor to phosgene. The reaction is highly exothermic and slow addition is critical to control the reaction and prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretches of the starting amine and appearance of the strong -N=C=O stretch).

-

Workup: The reaction mixture is filtered to remove triethylamine hydrochloride salts. The filtrate is then washed sequentially with cold saturated sodium bicarbonate solution (to quench any remaining phosgene) and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Caution: Overheating during solvent removal can lead to polymerization of the isocyanate product. The crude product is then purified by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system like hexanes/ethyl acetate) to yield the pure isocyanate.

// Edges Aniline -> Setup; Base -> Setup; Triphosgene -> Addition; Setup -> Addition -> Stir -> Filter -> Wash -> Dry -> Purify -> Product; } enddot Caption: Synthetic workflow for phenylisocyanate formation.

Spectroscopic Characterization

Confirming the structure of the final product is paramount. A combination of spectroscopic methods provides unambiguous evidence.

| Technique | Key Feature | Expected Observation for 4-(Morpholin-4-yl)phenyl Isocyanate |

| Infrared (IR) Spectroscopy | Isocyanate Stretch | A very strong, sharp absorption band around 2250-2275 cm⁻¹ . This is the most diagnostic peak.[11] |

| ¹H NMR Spectroscopy | Morpholine Protons | Two multiplets, each integrating to 4 protons. Typically ~3.8-3.9 ppm (protons adjacent to O) and ~3.1-3.2 ppm (protons adjacent to N). |

| Aromatic Protons | Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. | |

| ¹³C NMR Spectroscopy | Isocyanate Carbon | A signal in the range of 120-130 ppm . |

| Aromatic Carbons | Signals in the aromatic region (~115-150 ppm). The carbon attached to the nitrogen (C-N) will be downfield. | |

| Morpholine Carbons | Two signals around ~66 ppm (C-O) and ~49 ppm (C-N). | |

| Mass Spectrometry (MS) | Molecular Ion Peak | The (M)+ or (M+H)+ peak corresponding to the exact molecular weight of the compound (C₁₁H₁₂N₂O₂ = 204.23 g/mol ). |

Reactivity and Application in Covalent Drug Design

The primary application of this scaffold in drug development is the creation of targeted covalent inhibitors. The isocyanate group acts as an electrophile that forms a permanent bond with a nucleophilic amino acid residue on the target protein, leading to irreversible inhibition.

Mechanism of Covalent Modification

The morpholine-phenylisocyanate scaffold is designed to first bind non-covalently to the target's active site, driven by interactions involving the morpholine and phenyl groups. This initial binding event positions the reactive isocyanate group in close proximity to a target nucleophile (e.g., the ε-amino group of a lysine residue). The subsequent nucleophilic attack on the isocyanate carbon forms a stable urea linkage.

// Define nodes Reactants [label="{Enzyme-Lys-NH₂ | Morpholine-Ph-N=C=O}|{Step 1: Non-covalent Binding}", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="{Enzyme-Lys-NH₂•••O=C=N-Ph-Morpholine|Reversible Complex}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="{Nucleophilic Attack|Step 2: Irreversible Reaction}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{Enzyme-Lys-NH-C(=O)-NH-Ph-Morpholine|Covalently Modified Enzyme (Stable Urea Linkage)}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Reactants -> Complex [label="Initial Recognition"]; Complex -> TransitionState [color="#EA4335", style=dashed, arrowhead=open, label="Attack on N=C=O"]; TransitionState -> Product [label="Bond Formation"]; } enddot Caption: Covalent modification of a lysine residue.

Case Study: A Hypothetical Kinase Inhibitor

Many kinase inhibitors utilize the morpholine moiety to interact with the hinge region of the ATP binding pocket.[2][5] Let's consider a hypothetical inhibitor based on our scaffold.

-

Initial Binding: The morpholine oxygen forms a crucial hydrogen bond with a backbone N-H of a hinge residue (e.g., Valine), a common anchoring interaction for kinase inhibitors. The phenyl ring sits in a hydrophobic pocket.

-

Positioning: This specific non-covalent docking orients the para-isocyanate group towards a conserved lysine residue that is often found in the active site.

-

Covalent Inactivation: The lysine's side-chain amine attacks the isocyanate, permanently linking the inhibitor to the kinase and preventing ATP from binding, thus inactivating the enzyme.

The beauty of this design is that the morpholine group, which enhances drug-like properties, also plays a direct role in steering the reactive warhead to its intended target, a perfect example of molecular synergy.

Structure-Activity Relationship (SAR) and Design Principles

The modular nature of the morpholine-substituted phenylisocyanate scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

// Core Structure Core [label="Morpholine-Phenyl-Isocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Modifications Mod1 [label="Morpholine Position\n(ortho, meta, para)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mod2 [label="Ring Substitution\n(e.g., -F, -Cl, -Me)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mod3 [label="Morpholine Substitution\n(e.g., C-methylation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties Affected Prop1 [label="Reactivity (NCO)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prop2 [label="Target Affinity", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prop3 [label="Selectivity", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Prop4 [label="PK Properties\n(Solubility, Stability)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships Core -> Mod1; Core -> Mod2; Core -> Mod3;

Mod1 -> Prop1 [label="Steric/Electronic Effects"]; Mod1 -> Prop2 [label="Binding Geometry"]; Mod2 -> Prop1 [label="Inductive/Resonance"]; Mod2 -> Prop2 [label="New Interactions"]; Mod2 -> Prop4 [label="Lipophilicity"]; Mod3 -> Prop3 [label="Fine-tune Conformation"]; Mod3 -> Prop4 [label="Block Metabolism"]; } enddot Caption: Logic map of structure-activity relationships.

The table below summarizes key SAR insights for drug design professionals.

| Structural Modification | Rationale / Causality | Predicted Impact on Properties |

| Move morpholine from para to ortho | Introduce steric bulk near the isocyanate. | ↓ Reactivity: Slower covalent bond formation.↑ Selectivity: May only react with targets having open binding sites. |

| Add electron-withdrawing group (e.g., -F) to ring [12] | Increase the electrophilicity of the isocyanate carbon via inductive effect. | ↑ Reactivity: Faster covalent bond formation.May alter non-covalent binding interactions. |

| Add electron-donating group (e.g., -OMe) to ring | Decrease the electrophilicity of the isocyanate carbon via resonance. | ↓ Reactivity: Slower covalent bond formation.May introduce new H-bond acceptor points. |

| Methylate morpholine ring carbons | Block potential sites of metabolic oxidation (cytochrome P450). | ↑ Metabolic Stability: Longer in-vivo half-life.May alter ring conformation and target fit. |

Conclusion

The morpholine-substituted phenylisocyanate scaffold is a masterful integration of form and function. Its key structural features are not independent variables but are deeply interconnected. The morpholine ring provides favorable physicochemical properties and crucial binding interactions, while the phenyl ring acts as a rigid linker that positions the highly reactive isocyanate warhead. The positional isomerism and potential for further substitution on the phenyl ring offer medicinal chemists a rich toolkit to precisely modulate reactivity, target affinity, and selectivity. A thorough understanding of these structural nuances is essential for any researcher aiming to harness the power of this scaffold to develop the next generation of targeted covalent therapies.

References

-

Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Available at: [Link]

-

Belova, L.O. et al. (2022) Behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate. Fine Chemical Technologies. Available at: [Link]

-

Cozzini, P. et al. (2021) Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Kovalenko, S.M. et al. (2013) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

-

Kourounakis, A. et al. (2020) Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Tzara, A. et al. (2020) Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

Kumari, A. & Singh, R.K. (2020) Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Kourounakis, A. et al. (2020) Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. ResearchGate. Available at: [Link]

-